Aniline phosphinate
Overview
Description
Aniline phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to an aniline moiety
Scientific Research Applications
Aniline phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Safety and Hazards
Aniline, a related compound, is considered toxic and can cause adverse health effects upon exposure. It can be absorbed through the skin, leading to skin irritation, dermatitis, and systemic effects. Inhalation of aniline vapors or dust can result in respiratory irritation, coughing, and shortness of breath .
Future Directions
α-Aminophosphonates and related compounds are important due to their real and potential biological activity. They may be prepared by the Kabachnik–Fields condensation of oxo compounds, amines, and dialkyl phosphites, or by the aza-Pudovik addition of the same P-reagents to imines . This suggests potential future directions in the study and application of Aniline phosphinate.
Mechanism of Action
Target of Action
Aniline phosphinate, like other phosphinates, is a bioisosteric group . Bioisosteres are substituents or functional groups which induce similar biological responses . .
Mode of Action
Phosphinates, including this compound, are known to interact with their targets by mimicking the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This allows them to play key roles in many different areas of life science .
Biochemical Pathways
Phosphinates are involved in various biochemical pathways. They are rarely encountered in living organisms but play significant roles when they do occur . For example, phosphonates, which are similar to phosphinates, are involved in the biosynthesis of antiviral and anticancer nucleotides, inhibitors of cholesterol biosynthesis, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis . .
Pharmacokinetics
Phosphinates, including this compound, are known to have certain pharmacokinetic properties. They carry one or two negative charges at physiological pH values, making them very polar . This high polarity can limit their membrane permeation and oral absorption . .
Result of Action
The result of this compound’s action is largely dependent on its interaction with its targets and the biochemical pathways it affects. As a bioisostere, it can induce similar biological responses to the molecules it mimics . .
Action Environment
The action, efficacy, and stability of this compound, like other phosphinates, can be influenced by various environmental factors. For example, the hydrolysis of phosphinates can take place under both acidic and basic conditions . .
Biochemical Analysis
Biochemical Properties
Aniline phosphinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteolytic enzymes by binding to their active sites, thereby preventing the natural substrate from interacting with the enzyme . This interaction is significant as it can modulate the activity of these enzymes, potentially leading to therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating them depending on the context. For instance, this compound can inhibit proteolytic enzymes by binding to their active sites, preventing substrate interaction . This inhibition can lead to changes in cellular processes and functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the appropriate dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by phosphonate and phosphinate metabolism pathways, involving enzymes such as phosphoenolpyruvate phosphomutase . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its activity and function.
Subcellular Localization
This compound’s subcellular localization is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline phosphinate can be synthesized through several methods. One common approach involves the reaction of aniline with phosphinic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Aniline phosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding phosphinate oxides.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline derivatives.
Comparison with Similar Compounds
Phosphonates: Similar to phosphinates but with a different phosphorus-oxygen bonding structure.
Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.
Phosphine oxides: Derived from the oxidation of phosphines.
Uniqueness: Aniline phosphinate is unique due to its specific combination of aniline and phosphinate groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
aniline;phosphenous acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOOSTWEONVEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OP=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466061 | |
Record name | Aniline phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82395-88-8 | |
Record name | Aniline phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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